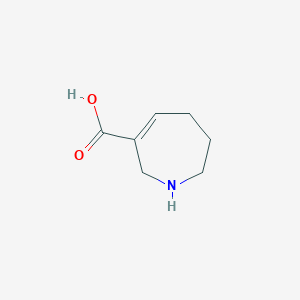
2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid is a seven-membered heterocyclic compound containing nitrogen. This compound is part of the azepine family, which is known for its diverse biological and chemical properties. The structure of this compound includes a nitrogen atom within a seven-membered ring, making it a significant molecule in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-(bromomethyl)aziridines with o-aminobenzenethiol in the presence of potassium carbonate, leading to the formation of azepine derivatives . Another approach involves the use of aluminum (III) chloride and 1,1-dichloroethane at low temperatures, followed by treatment with sodium hydroxide and bromine .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of robust catalysts and optimized reaction conditions to facilitate the cyclization and subsequent functionalization of the azepine ring.
Chemical Reactions Analysis
Types of Reactions
2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The nitrogen atom in the azepine ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, potassium carbonate, and bromine . Reaction conditions often involve moderate temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions include various azepine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the azepine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities and receptor functions, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-: Another azepine derivative with a methoxy group at the 7-position.
1H-Azepine-3,6-dicarboxylic acid: A compound with additional carboxylic acid groups, providing different chemical properties.
Uniqueness
2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct reactivity and biological activities
Properties
CAS No. |
71609-35-3 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2,3,4,7-tetrahydro-1H-azepine-6-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-3-1-2-4-8-5-6/h3,8H,1-2,4-5H2,(H,9,10) |
InChI Key |
PMAYESAVKNWCAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(CNC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(4-Bromophenyl)diazenyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14468741.png)
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)

![2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate](/img/structure/B14468753.png)
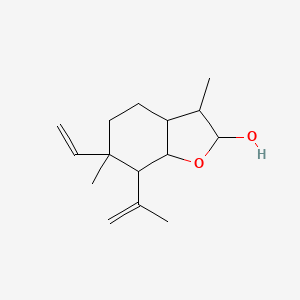

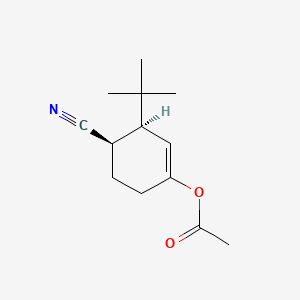
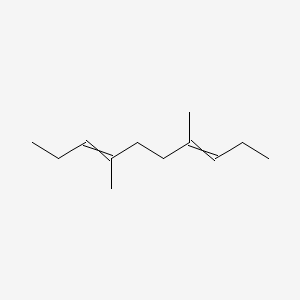
![5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B14468773.png)
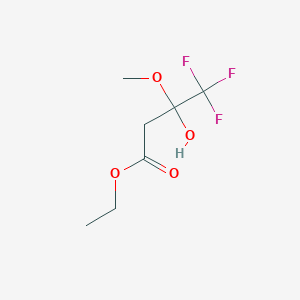

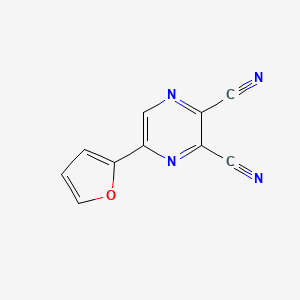
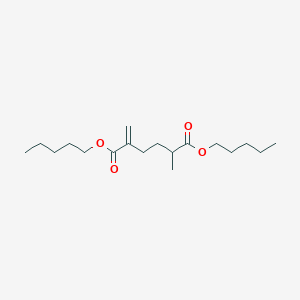
![(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14468827.png)
